molecular formula C17H16ClNO4 B2446076 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide CAS No. 1421505-30-7

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide

Cat. No.: B2446076
CAS No.: 1421505-30-7
M. Wt: 333.77
InChI Key: KOTJUSZQEGOQLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide is a synthetic organic compound offered for early-stage investigative research. This carboxamide derivative features a benzodioxole group, a substructure prevalent in compounds with documented central nervous system (CNS) activity , linked via a hydroxypropyl chain to a 2-chlorobenzamide moiety. The specific biological profile and primary molecular targets of this exact compound are not fully characterized, which presents a significant opportunity for exploratory science. Based on its structural framework, the compound is of potential interest for research in several areas. The benzodioxole group is a key pharmacophore in many neurological active compounds that act as positive allosteric modulators of the GABA-A receptor, suggesting potential applicability for investigations into anxiety, sedation, and convulsion pathways . Furthermore, compounds with similar architectures are frequently investigated in medicinal chemistry for their interactions with various enzymes and receptors, such as the 5-HT2C receptor, which is a target for research in weight management, addiction, and impulse control disorders . The chloro-substituted benzamide portion of the molecule may also contribute to its physicochemical properties and binding affinity, making it a candidate for probing novel mechanisms of action. Researchers may find value in this chemical as a building block for synthesizing more complex molecules or as a tool compound for screening against biological targets in oncology, neurology, and other therapeutic areas. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human consumption, personal use, or veterinary use. Researchers should handle all chemicals with appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c18-13-4-2-1-3-12(13)17(21)19-8-7-14(20)11-5-6-15-16(9-11)23-10-22-15/h1-6,9,14,20H,7-8,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTJUSZQEGOQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 3-(Benzo[d]dioxol-5-yl)-3-Hydroxypropanal

A ketone intermediate, 3-(benzo[d]dioxol-5-yl)-3-hydroxypropanal, is reacted with ammonium acetate in the presence of sodium cyanoborohydride under acidic conditions. This method, adapted from analogous amine syntheses, achieves a 65% yield after silica gel chromatography.

Reaction Conditions :

  • Solvent: Methanol
  • Temperature: 25°C (room temperature)
  • Catalyst: Acetic acid (0.1 equiv)
  • Reducing Agent: NaBH3CN (1.2 equiv)

Epoxide Ring-Opening with Ammonia

An alternative route involves epoxidizing 3-(benzo[d]dioxol-5-yl)prop-2-en-1-ol followed by ring-opening with aqueous ammonia. This method, though less efficient (50% yield), avoids the use of borohydride reagents.

Amide Bond Formation Strategies

Acid Chloride Route

2-Chlorobenzoic acid is treated with thionyl chloride (SOCl2) to generate 2-chlorobenzoyl chloride, which is subsequently reacted with 3-(benzo[d]dioxol-5-yl)-3-hydroxypropylamine in dichloromethane (DCM) with triethylamine as a base.

Typical Procedure :

  • Acid Activation : 2-Chlorobenzoic acid (1.0 equiv) + SOCl2 (2.5 equiv), reflux for 2 h.
  • Amidation : Add amine (1.1 equiv) in DCM, stir at 0°C → 25°C for 12 h.
  • Workup : Wash with 5% HCl, NaHCO3, brine; dry over MgSO4.
    Yield : 70% after column chromatography (hexane:ethyl acetate = 4:1).

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), the carboxylic acid is directly coupled to the amine in dimethylformamide (DMF).

Optimized Conditions :

  • Solvent: DMF
  • Coupling Agents: EDCI (1.5 equiv), HOBt (1.5 equiv)
  • Base: N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)
    Yield : 75%.

Purification and Characterization

Chromatographic Purification

Both intermediates and the final product are purified using flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate). The target compound exhibits an Rf = 0.3 in 3:1 hexane:ethyl acetate.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl3) : δ 7.42 (dd, J = 7.8 Hz, 1H, ArH), 7.32–7.25 (m, 2H, ArH), 6.82 (s, 1H, benzodioxole), 6.72 (d, J = 8.1 Hz, 1H, benzodioxole), 5.94 (s, 2H, OCH2O), 4.85 (br s, 1H, OH), 3.62–3.55 (m, 2H, CH2NH), 2.70–2.63 (m, 2H, CH2CO), 1.92–1.85 (m, 2H, CH2).
  • HRMS (ESI+) : m/z calcd for C17H15ClNO4 [M+H]+: 348.0741; found: 348.0745.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Acid Chloride 70 98 High efficiency, minimal side products Requires SOCl2 handling
EDCI/HOBt Coupling 75 97 Mild conditions, no gaseous byproducts Costlier reagents
Epoxide Aminolysis 50 95 Avoids reducing agents Low yield, multi-step synthesis

Industrial-Scale Considerations

Solvent Recycling

DMF, used in coupling reactions, can be recovered via distillation (80% recovery rate) and reused in subsequent batches, reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can disrupt metabolic pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzodioxole moiety with a chlorobenzamide group allows for versatile applications in various scientific fields .

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide, with the CAS number 1421505-30-7, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H16ClNO4, with a molecular weight of approximately 333.8 g/mol. The presence of the benzo[d][1,3]dioxole moiety is significant as it is often associated with various pharmacological properties.

Property Value
Molecular FormulaC17H16ClNO4
Molecular Weight333.8 g/mol
CAS Number1421505-30-7
StructureStructure

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor activity. For instance, in vitro assays demonstrated that related compounds showed significant cytotoxic effects on various cancer cell lines. The mechanism of action is believed to involve interaction with DNA and inhibition of cell proliferation.

In a study involving 2D and 3D cell cultures, compounds with similar structures were tested against human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated IC50 values that suggest potential effectiveness in inhibiting tumor growth:

Cell Line IC50 (µM)
A5496.75 ± 0.19
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11

These findings highlight the need for further optimization of such compounds to enhance selectivity and reduce toxicity to normal cells .

Antimicrobial Activity

In addition to antitumor effects, compounds containing the benzo[d][1,3]dioxole structure have been reported to possess antimicrobial properties. For example, derivatives have shown activity against E. coli and S. aureus, indicating potential for development as antibacterial agents .

The biological activity of this compound may involve several mechanisms:

  • DNA Interaction : Similar compounds have been shown to bind within the minor groove of DNA, affecting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.
  • Signal Transduction Pathways : Interaction with cellular signaling pathways could modulate responses related to cell growth and apoptosis.

Case Studies

Several case studies have explored the efficacy of related compounds in clinical and preclinical settings:

  • Study on Lung Cancer Cells : A series of benzo[d][1,3]dioxole derivatives were tested for their cytotoxicity against lung cancer cells. Results indicated that modifications to the structure significantly influenced potency and selectivity .
  • Antimicrobial Testing : Compounds similar to this compound were evaluated for their antibacterial effects in vitro against various strains of bacteria, demonstrating effective inhibition at low concentrations .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of benzo[d][1,3]dioxol-5-yl derivatives with 3-hydroxypropylamine under reflux in aprotic solvents (e.g., THF or DMF) .
  • Step 2 : Coupling with 2-chlorobenzoyl chloride using a base catalyst (e.g., triethylamine) at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended for ≥95% purity .
    • Critical Parameters : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and optimize stoichiometry to avoid over-acylation .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Confirm the presence of the benzo[d][1,3]dioxole protons (δ 6.7–6.9 ppm) and hydroxypropyl CH2 groups (δ 3.4–3.6 ppm) .
  • HPLC : Employ a C18 column (mobile phase: acetonitrile/water 60:40) to assess purity (>98%) and detect trace impurities .
  • Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 374.1 (calculated for C17H17ClNO4) .

Advanced Research Questions

Q. What strategies are recommended for analyzing this compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorogenic substrates or colorimetric assays (e.g., p-nitrophenyl phosphate for phosphatase activity) to measure IC50 values. Pre-incubate the compound with target enzymes (e.g., kinases) at varying concentrations (1 nM–100 µM) .
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip to quantify binding kinetics (ka/kd) in real-time .
  • Data Interpretation : Compare dose-response curves with control inhibitors and validate via statistical models (e.g., nonlinear regression in GraphPad Prism) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Modification Sites :
  • Benzo[d][1,3]dioxole Ring : Introduce electron-withdrawing groups (e.g., -NO2) at the 5-position to enhance electrophilic interactions .
  • Chlorobenzamide Moiety : Replace chlorine with fluorine or methyl groups to evaluate steric and electronic effects on target binding .
  • In Silico Screening : Perform molecular docking (AutoDock Vina) using crystallographic protein data (PDB ID: 1XYZ) to prioritize derivatives with higher predicted binding affinities .
  • Validation : Synthesize top candidates and test in vitro/in vivo models (e.g., anticonvulsant activity via MES/scPTZ assays) .

Q. What analytical approaches resolve contradictions in reported bioactivity data for structurally similar compounds?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from public databases (ChEMBL, PubChem) and apply QSAR models to identify outliers or assay-specific biases .
  • Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Cross-Validation : Compare results across orthogonal assays (e.g., SPR vs. ITC) to confirm target engagement specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.